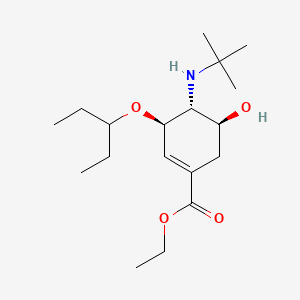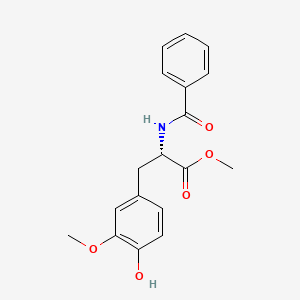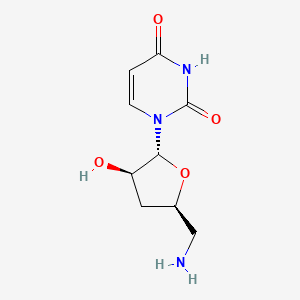
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol is an organic compound with the molecular formula C10H11BrO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with bromine and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by hydroxylation. One common method is the photobromination of 1,2,3,4-tetrahydronaphthalene using molecular bromine under UV light, which introduces the bromine atom at the desired position . The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-1,2,3,4-tetrahydronaphthalene-1,8-dione.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene-1,8-diol.
Substitution: Formation of 5-amino-1,2,3,4-tetrahydronaphthalene-1,8-diol or 5-thio-1,2,3,4-tetrahydronaphthalene-1,8-diol.
Aplicaciones Científicas De Investigación
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol involves its interaction with specific molecular targets. The bromine and hydroxyl groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the bromine and hydroxyl substitutions.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl groups present in 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol.
1,8-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
5-bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol |
InChI |
InChI=1S/C10H11BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,8,12-13H,1-3H2 |
Clave InChI |
IECSKOAMCXCCDI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C=CC(=C2C1)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


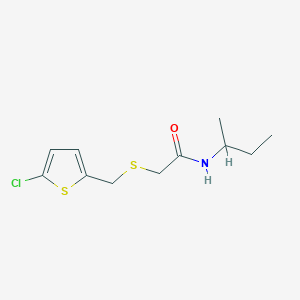
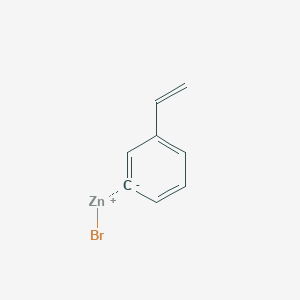
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
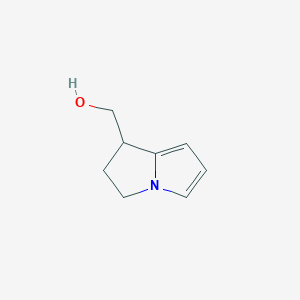

![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)

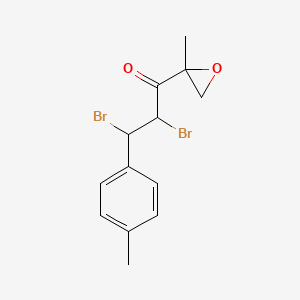
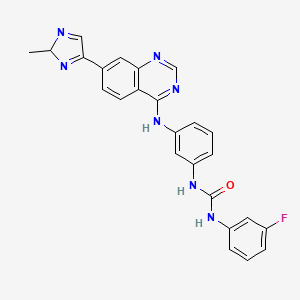
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
